molecular formula C6H14ClNO B6273573 rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride, cis CAS No. 1421254-85-4

rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride, cis

Cat. No.: B6273573
CAS No.: 1421254-85-4
M. Wt: 151.6
InChI Key:
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Description

rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride, cis is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by its specific stereochemistry, with the (2R,4R) configuration indicating the spatial arrangement of its atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride, cis typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a precursor compound, such as a ketone or an ester, using a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. These can include catalytic hydrogenation or enzymatic reduction, which offer higher yields and better control over the stereochemistry. The final product is often purified using techniques such as crystallization or chromatography to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated piperidine derivatives.

    Substitution: Halogenated or aminated piperidine derivatives.

Scientific Research Applications

rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride, cis is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and receptor binding.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride, cis exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride, cis
  • rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride, cis

Uniqueness

rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride, cis is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can participate in various chemical reactions. This makes it a versatile compound in synthetic chemistry and a valuable tool in scientific research.

Properties

CAS No.

1421254-85-4

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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